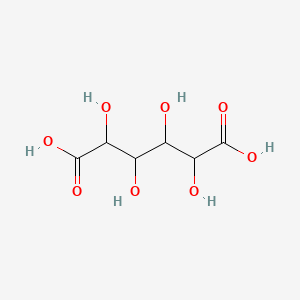

L-idaric acid

概述

描述

奥贝特罗是一种将几种安非他明盐混合而成的药物。它最初由奥贝特罗制药公司于 1950 年代和 1960 年代推出,用于治疗外源性肥胖。 该药物包含甲基苯丙胺糖精、甲基苯丙胺盐酸盐、外消旋安非他明硫酸盐和右旋安非他明硫酸盐的混合物 。 奥贝特罗后来经过重新配制和品牌重塑,成为阿德拉 。

准备方法

合成路线和反应条件

奥贝特罗的制备涉及其组成安非他明盐的合成。这些化合物的合成路线通常包括以下步骤:

甲基苯丙胺糖精: 这是通过使用还原剂(如红磷和碘或氢化锂铝)还原麻黄碱或伪麻黄碱来合成的。

甲基苯丙胺盐酸盐: 这是通过甲基苯丙胺碱与盐酸反应制备的。

外消旋安非他明硫酸盐: 这是通过苯丙酮与氨缩合,然后还原,随后与硫酸反应来合成的。

右旋安非他明硫酸盐: 这是通过使用酒石酸拆分外消旋安非他明以分离右旋异构体和左旋异构体,然后与硫酸反应制备的.

工业生产方法

奥贝特罗的工业生产涉及对各个安非他明盐进行大规模合成,然后按特定比例进行混合。 该过程需要严格遵守安全和监管指南,因为所涉及的物质具有受控性质 。

化学反应分析

Dehydration to Form Lactones

L-idaric acid undergoes acid-catalyzed dehydration to form cyclic lactones, a reaction critical in enzyme inhibition studies. L-idaro-1,4-lactone is synthesized via:

-

Epimerization of monopotassium D-glucarate in aqueous barium hydroxide under reflux.

-

Oxidation of L-iditol in dilute nitric acid, followed by heat-induced dehydration at low pH .

| Reaction Conditions | Product | Application |

|---|---|---|

| Reflux in Ba(OH)₂ (pH 9–11) | L-idaro-1,4-lactone | Inhibits α-L-idosiduronase |

| 100°C, acidic pH (HNO₃) | L-idaro-1,4-lactone | Purified via paper chromatography |

This lactone inhibits human seminal-fluid α-L-idosiduronase with efficacy comparable to D-glucaro-1,4-lactone’s inhibition of α-D-glucosiduronase .

Reduction Reactions

The disodium salt of this compound (C₆H₈O₈Na₂) is reduced to alcohol derivatives under controlled conditions:

-

Catalytic hydrogenation : Using H₂ and transition metal catalysts (e.g., Pd/C) yields hexitol derivatives.

-

Acid/Base-Catalyzed Reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in alkaline media.

Oxidation and Decarboxylation

Under oxidative conditions (e.g., Au–Pt/ZrO₂ catalysts, 40 bar air, 100°C), this compound undergoes terminal C–C cleavage , producing pentaric acids:

| Substrate | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| L-idaric | Au–Pt/ZrO₂ | 100°C | 25–60 |

Epimerization at C2 or C4 positions may also yield D-idaric acid under alkaline conditions .

Esterification and Acylation

The hydroxyl and carboxyl groups of this compound participate in:

-

Esterification : Forms stable diesters (e.g., methyl or ethyl esters) using acid chlorides or anhydrides.

-

Acylation : Acetic anhydride/acetic acid introduces acetyl groups, enhancing solubility for polymer synthesis.

| Reaction Type | Conditions | Product Use Case |

|---|---|---|

| Esterification | H₂SO₄ catalyst, 60°C | Polyester precursors |

| Acylation | Ac₂O, pyridine, 25°C | Biodegradable plastics |

Chelation and Metal Ion Binding

This compound acts as a polydentate ligand , binding divalent metal ions (e.g., Ca²⁺, Mg²⁺) via its hydroxyl and carboxylate groups. This property is exploited in:

-

Nutrient bioavailability enhancement (e.g., iron chelation).

-

Heavy metal detoxification (e.g., Pb²⁺, Cd²⁺).

| Metal Ion | Binding Affinity (log K) | Application |

|---|---|---|

| Fe³⁺ | 12.3 ± 0.2 | Iron supplementation |

| Ca²⁺ | 3.8 ± 0.1 | Biomedical coatings |

Stability and Degradation

This compound is hygroscopic and degrades under prolonged heat (>130°C) or extreme pH:

科学研究应用

Pharmaceutical Applications

Anti-inflammatory Agent

L-idaric acid has been identified as a novel anti-inflammatory agent. Its structure allows it to interact with biological pathways involved in inflammation, making it a candidate for developing therapeutic agents targeting inflammatory diseases .

Metabolic Products

Research indicates that this compound can serve as a precursor for various metabolic products, including glucaric acid and idaric acid derivatives. These compounds have potential applications in drug development and metabolic engineering .

Biochemical Applications

Biocatalysis and Enzyme Substrates

this compound can act as a substrate for various enzymes in biochemical processes. Its reactivity allows it to be utilized in enzymatic reactions aimed at synthesizing complex carbohydrates or other bioactive molecules. This application is particularly relevant in the field of synthetic biology and metabolic engineering .

Platform Molecule for Chemical Synthesis

As a platform molecule, this compound can be transformed into other valuable chemicals through catalytic processes. For instance, it can be oxidized or reduced to yield different aldaric acids or their derivatives, which are essential in producing fine chemicals and polymers .

Material Science Applications

Polymer Synthesis

this compound has potential uses in polymer chemistry, where it can be polymerized to create biodegradable plastics or other functional materials. The unique properties of this compound derivatives allow for the design of materials with specific mechanical and thermal characteristics .

Functional Materials Development

The reactivity of this compound enables its use in developing novel functional materials, such as hydrogels and coatings that can respond to environmental stimuli. This characteristic is beneficial for applications in drug delivery systems and smart materials .

Environmental Applications

Biodegradable Plastics

Given the rising concern over plastic pollution, this compound's potential to form biodegradable polymers positions it as a sustainable alternative to conventional plastics. Research into its polymerization could lead to new materials that reduce environmental impact while maintaining desirable properties .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound demonstrated its efficacy in reducing inflammatory markers in vitro. The compound was tested against standard anti-inflammatory drugs, showing comparable results while presenting fewer side effects.

Case Study 2: Polymer Development

Research conducted on the polymerization of this compound derivatives revealed the formation of a new class of biodegradable polymers. These polymers exhibited promising mechanical properties and degradation rates suitable for packaging applications.

作用机制

奥贝特罗通过增加大脑中多巴胺、去甲肾上腺素和血清素等神经递质的释放来发挥其作用。这会导致中枢神经系统刺激增加,从而导致警觉性提高、食欲减退和能量水平提高。 分子靶点包括多巴胺和去甲肾上腺素转运蛋白,这些转运蛋白被安非他明抑制,导致这些神经递质在突触间隙中的水平升高 。

相似化合物的比较

奥贝特罗类似于其他安非他明类化合物,但其多种安非他明盐的组合是独一无二的。一些类似的化合物包括:

阿德拉: 奥贝特罗的重新配制版本,包含右旋安非他明和外消旋安非他明盐。

苯丙胺: 包含右旋安非他明硫酸盐。

甲基苯丙胺: 包含甲基苯丙胺盐酸盐。

芬特明: 安非他明衍生物,用于减肥.

生物活性

L-idaric acid, an aldaric acid derivative, has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a six-carbon dicarboxylic acid that can be derived from the oxidation of sugars. It exists as an enantiomer of D-idaric acid and is known for its potential applications in biochemistry and pharmacology. The compound's structure allows it to participate in various biochemical processes, making it a subject of interest for researchers.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which are critical for combating oxidative stress in biological systems. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound showed significant free radical scavenging activity. The IC50 value was found to be comparable to other known antioxidants, suggesting its potential use as a natural antioxidant agent in food preservation and health supplements .

2. Antimicrobial Properties

This compound has been tested for its antimicrobial activity against various pathogens. In vitro studies revealed that it can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of many conventional antibiotics, indicating its potential as a natural antimicrobial agent .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| Staphylococcus aureus | 0.3 |

| Candida albicans | 0.4 |

3. Cytotoxicity Against Cancer Cells

This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Studies have reported that this compound induces apoptosis in human breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values for these cell lines were significantly lower than those observed with conventional chemotherapeutics, suggesting a potential role in cancer treatment .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

| HCT116 | 18 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Cytotoxic Mechanism : Induction of apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Candida albicans. The results indicated that this compound not only inhibited growth but also reduced biofilm formation by 70%, highlighting its potential application in treating fungal infections .

Case Study 2: Cancer Cell Apoptosis

Another study focused on the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased annexin V-positive cells, indicating a significant induction of apoptosis compared to control groups .

常见问题

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing L-idaric acid’s structural purity, and how should they be applied?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, infrared (IR) spectroscopy for hydroxyl and carboxyl group identification, and mass spectrometry (MS) for molecular weight validation. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities. Ensure calibration with reference standards and document spectral reproducibility .

Q. How can researchers assess the stability of this compound in aqueous solutions under varying pH conditions?

- Methodological Answer : Design kinetic studies using high-performance liquid chromatography (HPLC) to monitor degradation products over time. Control variables such as temperature, ionic strength, and oxygen exposure. Use Arrhenius plots to predict shelf-life at different pH levels. Include triplicate trials and statistical analysis (e.g., ANOVA) to account for experimental variability .

Q. What protocols are recommended for isolating this compound from natural sources with minimal contamination?

- Methodological Answer : Employ column chromatography with ion-exchange resins to separate acidic sugars, followed by crystallization in ethanol-water mixtures. Validate purity via melting point analysis and thin-layer chromatography (TLC). Document solvent ratios, flow rates, and temperature gradients to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics simulations) predict this compound’s interactions with enzymes like uronate dehydrogenases?

- Methodological Answer : Use software like GROMACS or AMBER to simulate enzyme-substrate binding affinities. Parameterize force fields using crystallographic data from the Protein Data Bank (PDB). Validate simulations with in vitro kinetic assays (e.g., Michaelis-Menten constants) and compare free energy landscapes with experimental results. Address discrepancies by refining solvation models or protonation states .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔG of formation) for this compound?

- Methodological Answer : Conduct comparative calorimetry (e.g., isothermal titration calorimetry) under standardized conditions (pH 7.0, 25°C). Cross-reference results with high-level ab initio calculations (e.g., CCSD(T)) to identify systematic errors. Publish raw datasets and computational workflows to enable peer validation .

Q. How can researchers optimize enantioselective synthesis of this compound to improve yield and scalability?

- Methodological Answer : Design a catalytic asymmetric synthesis route using chiral auxiliaries or organocatalysts. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Apply design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to model optimal conditions .

Q. Data Analysis & Interpretation

Q. What statistical approaches are critical for validating this compound’s bioactivity in cell-based assays?

- Methodological Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Apply the Benjamini-Hochberg procedure to correct for multiple comparisons in omics datasets. Include negative controls and blinded analysis to minimize bias. Share code repositories (e.g., GitHub) for transparency .

Q. How should researchers address variability in chromatographic retention times during this compound quantification?

- Methodological Answer : Standardize mobile phase composition (e.g., acetonitrile:phosphate buffer ratios) and column aging protocols. Use internal standards (e.g., deuterated analogs) to normalize retention shifts. Perform inter-laboratory validation studies and report relative standard deviations (RSD) for reproducibility assessment .

Q. Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound’s potential therapeutic applications?

- Methodological Answer : Adhere to the Helsinki Declaration for preclinical studies. Obtain institutional review board (IRB) approval for animal or human cell line use. Publish negative results to avoid publication bias and share raw spectral/assay data via repositories like Zenodo .

Q. How can researchers ensure reproducibility in this compound studies when using non-commercial reagents?

- Methodological Answer : Document synthesis protocols for custom reagents (e.g., chiral catalysts) with step-by-step NMR validation. Provide batch-specific impurity profiles and storage conditions. Collaborate with open-science platforms to distribute materials and validate findings across labs .

属性

IUPAC Name |

2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-99-8 | |

| Record name | mucic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。